

Application Notes and Protocols for SCH 900978 (Ulixertinib) in Cell Culture

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Compound of Interest

Compound Name: SCH 900978

Cat. No.: B3064141

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Introduction

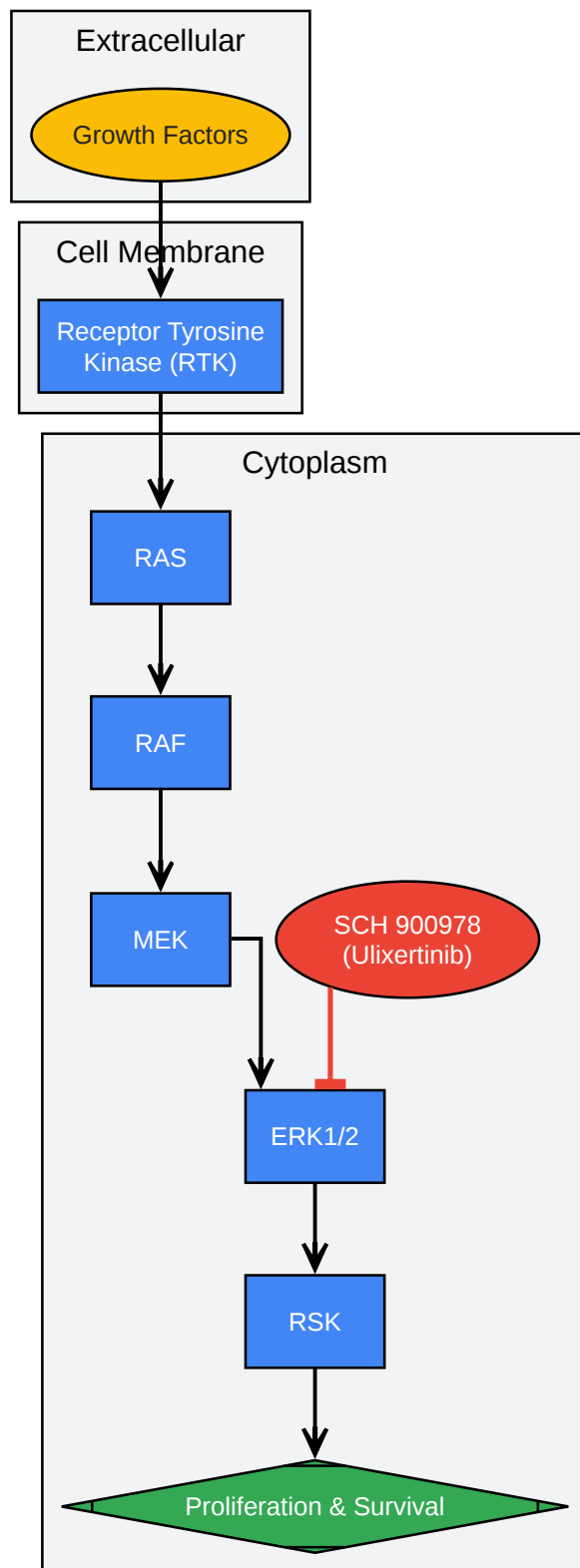
SCH 900978, also known as ulixertinib or BVD-523, is a potent, orally active, and highly selective, ATP-competitive inhibitor of ERK1 and ERK2 kinases.[1] As terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a frequent driver in many cancers, making ERK1/2 compelling therapeutic targets.[2] Ulixertinib has demonstrated anti-tumor activity in various cancer models by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest.[3][4]

These application notes provide detailed protocols for utilizing **SCH 900978** in cell culture-based assays to assess its biological effects on cancer cells.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

SCH 900978 directly targets and inhibits the kinase activity of both ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, such as p90 ribosomal S6 kinase (RSK), thereby blocking the propagation of signals that promote cell growth and survival.[1][2] A noteworthy characteristic of ulixertinib is its potential to induce a paradoxical increase in the phosphorylation of ERK1/2 itself, while still inhibiting the phosphorylation of its downstream

targets. Therefore, assessing the phosphorylation status of a downstream effector like RSK is a more reliable indicator of target engagement and inhibitory activity.[2]



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Caption: MAPK/ERK signaling pathway and the inhibitory action of **SCH 900978**.

Quantitative Data: In Vitro Efficacy of SCH 900978

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of **SCH 900978** (ulixertinib) in various cancer cell lines, demonstrating its broad anti-proliferative activity.

Table 1: IC50 Values of **SCH 900978** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
OCI-LY7	Diffuse Large B-cell Lymphoma	0.082
NB69	Neuroblastoma	0.180
Hep3B2-1-7	Hepatocellular Carcinoma	0.274
SK-MEL-28	Melanoma	0.292
DU-4475	Breast Cancer	0.295
G-MEL	Melanoma	0.318
NB4	Acute Myeloid Leukemia	0.398
IM-9	Myeloma	0.436
HCT-116	Colorectal Cancer	0.637
AGS	Stomach Cancer	0.682
UACC-62	Melanoma	0.707
COLO-205	Colorectal Cancer	0.830

Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[4]

Table 2: Additional Reported IC50 Values of **SCH 900978**

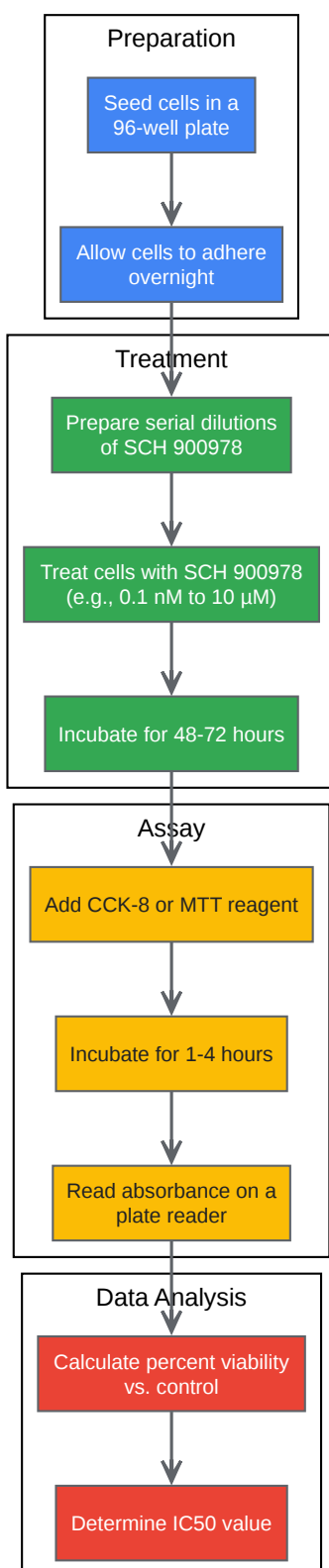
Cell Line	Cancer Type	IC50 (nM)	Reference
BT40	Pediatric Low-Grade Glioma	62.7	[2]
A375	Melanoma	180	[5]
SH-SY5Y	Neuroblastoma	86	[6]

Experimental Protocols

The following are detailed protocols for assessing the effects of **SCH 900978** on cancer cell lines.

Protocol 1: Cell Viability Assay (CCK-8/MTT Assay)

This protocol is designed to determine the effect of **SCH 900978** on cell proliferation and viability.



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